N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide
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Overview
Description
The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and it contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives exhibit antibacterial properties. Researchers have synthesized various compounds containing imidazole moieties and evaluated their antibacterial effects against common pathogens such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. Investigating the antibacterial potential of our compound in comparison to reference drugs like Ofloxacin would be valuable .
Antitumor Properties
Imidazole-based compounds have shown promise as antitumor agents. Our compound’s structure suggests potential interactions with cellular targets involved in cancer pathways. Further studies could explore its cytotoxic effects on tumor cell lines and elucidate its mechanism of action .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Imidazole derivatives have been investigated for their anti-inflammatory effects. Our compound might modulate inflammatory pathways, making it an interesting candidate for further exploration .
Antiviral Potential
Given the global impact of viral infections, compounds with antiviral activity are highly sought after. Imidazole-containing molecules have demonstrated antiviral properties. Investigating whether our compound inhibits viral replication or entry could provide valuable insights .
Antioxidant Properties
Imidazole derivatives often possess antioxidant activity. These compounds scavenge free radicals and protect cells from oxidative damage. Assessing the antioxidant potential of our compound could reveal its therapeutic relevance in oxidative stress-related conditions .
Antidiabetic Effects
Imidazole-based molecules have been explored for their antidiabetic properties. Investigating whether our compound affects glucose metabolism, insulin sensitivity, or pancreatic function would be informative .
Ulcerogenic Activity
Ulcers, particularly gastric ulcers, remain a significant health concern. Some imidazole derivatives exhibit ulcerogenic effects. Assessing our compound’s impact on ulcer formation or healing could provide valuable insights for gastroenterology research .
Mechanism of Action
properties
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c1-12-18(28-13(2)23-12)19(27)25-15-5-3-14(4-6-15)24-16-9-17(22-10-21-16)26-8-7-20-11-26/h3-11H,1-2H3,(H,25,27)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCNZWGVPQVAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide |
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